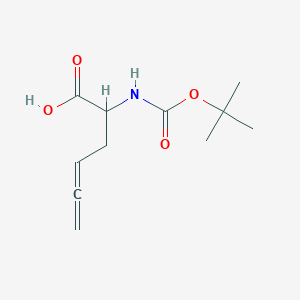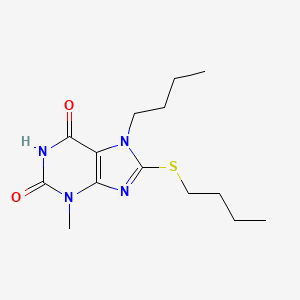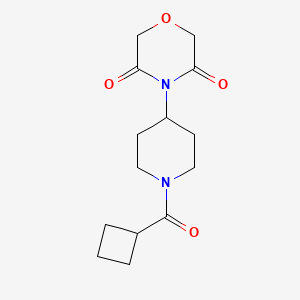
CID 154577146
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 154577146 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Control of Protein Function in Cells
Chemically induced dimerization (CID) is an essential tool for studying various biological processes. It offers reversible and spatiotemporal control over protein function in cells, allowing for the precise study of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
CID is employed in gene regulation via the development of proteolysis-targeting chimera-based scalable CID platforms. These tools can fine-tune gene expression and assist in transient genome manipulation in human cells and mice, marking a significant advancement in biomedical research (Ma et al., 2023).
3. Insights into Cell Biology
CID techniques resolve intricate problems in cell biology. They provide insights into lipid second messengers and small GTPases, contributing to understanding the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).
4. Antiviral Drug Research
CID plays a role in modeling and analyzing drugs effective against human coronavirus infections. This includes the representation and analysis of anti-coronaviral drugs, targets, and biological processes, significantly aiding in drug design and infectious disease research (Liu et al., 2021).
5. Methodological Research in Developmental Science
CID is relevant in methodological studies, especially in developmental cognitive neuroscience, aiding in understanding the match between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
6. Protein Localization Studies
CID is instrumental in studying protein-protein interactions and protein localization in living cells. It aids in controlling cell signaling networks and understanding biological processes at a subcellular level (Aonbangkhen et al., 2018).
7. Agricultural Research
In agriculture, CID has applications in studying water use efficiency and productivity in crops like barley. It serves as a method for selecting high-efficiency traits in plant breeding programs (Anyia et al., 2007).
8. Cancer Therapy
CID is utilized in novel "death switch" gene therapy approaches for cancers, such as prostate cancer. This technique aims to target and control cancer cells while sparing normal tissue (Shariat et al., 2001).
9. Data Processing in Mass Spectrometry
CID aids in background subtraction and data processing in high-resolution liquid chromatography/mass spectrometry (LC/MS) analysis, facilitating clean product ion spectra generation (Zhang et al., 2009).
10. Immunology and Stem Cell Therapy
CID is crucial in stem cell therapy, particularly in controlling adverse effects from T cells post-stem cell transplantation. This application demonstrates its potential in reducing complications in immunological treatments (Zhou et al., 2015).
Propriétés
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h6,8H,1,7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGQNRDYNWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154577146 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)



![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)

![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
